2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine
Description
2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine (CAS: 890764-15-5) is a heterocyclic amine with the molecular formula C₁₅H₁₂BrN₃ and a molecular weight of 314.18 g/mol. It features a pyrazolo[4,3-b]pyridine core substituted with a 3-bromophenyl group at the 2-position and an amine group at the 3-position . This compound is synthesized via multi-step reactions involving brominated intermediates and nucleophilic substitutions, as inferred from analogous pyrazolo-pyridine syntheses . Its purity is typically ≥98%, and it is used in pharmacological research, particularly in studies targeting purinergic receptors and kinase inhibitors .
Properties
IUPAC Name |
2-(3-bromophenyl)pyrazolo[4,3-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN4/c13-8-3-1-4-9(7-8)17-12(14)11-10(16-17)5-2-6-15-11/h1-7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJBXLUIFCHDRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=C3C(=N2)C=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine is a heterocyclic compound characterized by its complex bicyclic structure, which includes a pyrazole ring fused to a pyridine ring. Its molecular formula is C₁₂H₉BrN₄, with a molecular weight of approximately 289.13 g/mol. The compound's unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Characteristics
The presence of the bromo substituent on the phenyl ring enhances the compound's reactivity and interaction potential with biological targets. This modification can influence its pharmacological properties, such as binding affinity and selectivity for various receptors or enzymes.
Biological Activities
Research indicates that compounds within the pyrazolo[4,3-b]pyridine class exhibit a wide range of biological activities, including:
- Anti-inflammatory : Compounds similar to 2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
- Antitumor : Some studies have reported that pyrazolo derivatives possess antiproliferative effects against various cancer cell lines. For example, certain analogs have been shown to inhibit cell growth in leukemia and solid tumors through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial : The compound may also exhibit antimicrobial properties against both bacterial and fungal strains. Related pyrazolo compounds have been tested against pathogens like E. coli and Aspergillus niger, showing promising results .
Case Studies and Research Findings
- Anti-inflammatory Activity : A study synthesized several pyrazole derivatives that were tested for their ability to inhibit inflammatory responses in vivo. Compounds demonstrated significant reductions in edema in carrageenan-induced rat models, with some achieving higher efficacy than ibuprofen .
- Antitumor Efficacy : Research highlighted the synthesis of novel pyrazolo derivatives that were evaluated for their cytotoxic effects on cancer cell lines. One particular derivative exhibited an IC50 value of less than 25 µM against SNU16 cell lines, indicating potent antitumor activity .
- Mechanistic Insights : Investigations into the mechanisms of action revealed that these compounds could modulate key signaling pathways involved in inflammation and tumorigenesis, including NF-kB and MAPK pathways .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of selected compounds structurally related to 2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The table below compares 2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine with key analogs:
*Molecular weights estimated based on structural analogs.
Key Observations:
Core Heterocycle Variations :
- The target compound and 5-oxazol-2-yl-1H-pyrazolo[4,3-b]pyridin-3-ylamine share the same pyrazolo[4,3-b]pyridine core but differ in substituents. The oxazole group in the latter may enhance metabolic stability compared to the bromophenyl group .
- 2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine replaces the pyrazolo ring with a triazolo system, which alters electron distribution and binding affinity .
Fluorine (F) in the fluorophenyl analog offers similar electronegativity but lower steric hindrance, favoring receptor interactions . The oxalate salt in (2H-pyrazolo[4,3-b]pyridin-6-yl)methanamine oxalate improves aqueous solubility, a critical factor for bioavailability .
Preparation Methods
Synthesis via Sonogashira Cross-Coupling and Cyclization
One established approach begins with a brominated pyridine or pyrazole precursor that undergoes Sonogashira cross-coupling with an appropriate 3-bromophenylacetylene derivative. This is followed by cyclization with ammonia or an amine source to form the pyrazolo[4,3-b]pyridine ring system bearing the amine substituent at the 3-position.
- Catalysts and Reagents : Palladium catalysts such as Pd(PPh₃)₂Cl₂, copper(I) iodide as co-catalyst, triethylamine as base.
- Solvents : Ethanol, DMF (dimethylformamide), or THF (tetrahydrofuran) are commonly employed.
- Temperature : Reflux conditions (approximately 78–100°C) optimize reaction efficiency.
- Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor progress.
Optimization of stoichiometric ratios, reaction time, and temperature is critical to maximize yield and purity.
Suzuki Cross-Coupling for Aryl Substitution
Alternatively, Suzuki cross-coupling can be employed to introduce the 3-bromophenyl group onto a pyrazolo-pyridine core bearing a boronic acid or ester functionality.
- Catalysts : Palladium(0) complexes such as Pd(PPh₃)₄.
- Bases : Potassium carbonate or sodium carbonate.
- Solvents : Mixtures of water and organic solvents like toluene or dioxane.
- Temperature : Typically 80–110°C under inert atmosphere.
This method allows for the modular introduction of various aryl groups, including the 3-bromophenyl moiety, with good yields (60–85% reported for similar pyrazine derivatives).
Nucleophilic Substitution and Amine Installation
The amine group at the 3-position is generally introduced via nucleophilic substitution or amination of a suitable leaving group precursor on the pyrazolo-pyridine ring.
- Amination Reagents : Ammonia gas or ammonium salts, sometimes under pressure.
- Conditions : Elevated temperature and use of polar aprotic solvents to facilitate nucleophilic attack.
- Purification : Crystallization or chromatographic techniques to isolate the amine product with ≥98% purity.
Analytical Characterization for Quality Control
The synthetic product is characterized by:
| Analytical Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Confirm structural integrity and substituent positions |
| Mass Spectrometry (MS) | Verify molecular weight and fragmentation pattern |
| Elemental Analysis | Confirm stoichiometric composition of C, H, N, and Br |
| X-ray Crystallography | Determine absolute configuration and crystal structure |
These techniques ensure the compound meets the required purity and structural specifications for pharmacological research.
Summary Table of Preparation Parameters
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Sonogashira Cross-Coupling | Pd catalyst, CuI, triethylamine, 3-bromophenylacetylene | Ethanol/DMF/THF | Reflux (~78–100°C) | 60–85 | Monitored by TLC/HPLC |
| 2 | Cyclization/Amination | Ammonia or ammonium salts | Polar aprotic solvents | Elevated temperature | >90 | Installation of amine group |
| 3 | Suzuki Cross-Coupling (alternative) | Pd(PPh₃)₄, K₂CO₃, boronic acid | Toluene/water or dioxane/water | 80–110°C | 60–85 | Modular aryl substitution |
Research Findings and Optimization Notes
- Reaction efficiency is highly dependent on the choice of solvent and temperature; polar aprotic solvents like DMF often enhance nucleophilic substitution rates.
- The presence of the bromine substituent on the phenyl ring requires careful control of reaction conditions to avoid debromination or side reactions.
- Purity above 98% is achievable with optimized reaction times and purification protocols, critical for biological assay reliability.
- Use of catalytic triethylamine improves cyclization efficiency in forming the pyrazolo[4,3-b]pyridine core.
- Analytical monitoring via TLC and HPLC is essential to track reaction progress and optimize yields.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-Bromo-phenyl)-2H-pyrazolo[4,3-b]pyridin-3-ylamine, and how can reaction conditions be optimized?
- Methodological Answer : A robust synthetic approach involves Sonogashira cross-coupling of brominated precursors followed by annulation reactions with ammonia, as demonstrated for structurally analogous pyrazolopyridines. Key parameters include temperature control (e.g., reflux in ethanol), stoichiometric ratios of phenyl hydrazine, and catalytic triethylamine to enhance cyclization efficiency . Optimization may involve screening solvents (e.g., DMF vs. THF) and monitoring reaction progress via TLC or HPLC.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .
- Elemental Analysis : To verify stoichiometric ratios of C, H, N, and Br .
- X-ray Crystallography : For absolute configuration determination using SHELXL refinement (e.g., single-crystal data collection at 193 K) .
Q. How can preliminary biological activity assays be designed for this compound?
- Methodological Answer : Initial screens should focus on:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial Activity : Gram-positive/negative bacterial inhibition via agar diffusion or microdilution methods .
- Apoptosis Induction : Flow cytometry for Annexin V/PI staining to detect early/late apoptotic stages .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrazolopyridine derivatives?
- Methodological Answer : Discrepancies may arise from variations in:
- Substituent Effects : Systematic SAR studies comparing bromo vs. chloro or methyl groups at the 3-position .
- Assay Conditions : Standardizing cell culture media, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
- Data Normalization : Using Z-factor metrics to validate high-throughput screening reproducibility .
Q. How can computational methods guide the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Molecular Docking : Simulate binding to kinases (e.g., p38 MAP kinase) using AutoDock Vina, focusing on halogen-bond interactions with the bromophenyl moiety .
- QSAR Modeling : Train models on IC₅₀ data from analogs to predict activity cliffs and prioritize synthetic targets .
- Free Energy Perturbation (FEP) : Assess substituent impacts on binding thermodynamics .
Q. What crystallographic challenges arise during structural refinement of halogenated pyrazolopyridines?
- Methodological Answer :
- Disorder Handling : Bromine’s high electron density may cause disorder in the phenyl ring; use SHELXL’s PART instruction to model alternative positions .
- Twinned Data : For poorly diffracting crystals, apply twin law refinement (e.g., HKLF 5 format in SHELXL) .
- Thermal Parameters : Anisotropic refinement for heavy atoms (Br) and isotropic for light atoms (H, C) to improve R-factors .
Q. How do solvent and temperature affect the stability of this compound during storage?
- Methodological Answer :
- Accelerated Stability Studies : Use HPLC to monitor degradation under stress conditions (40°C/75% RH for 4 weeks).
- Solvent Screening : Compare DMSO (prone to oxidation) vs. acetonitrile (lower reactivity) for long-term stock solutions .
- Freeze-Drying : Lyophilization in amber vials under argon to prevent photodegradation and hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
